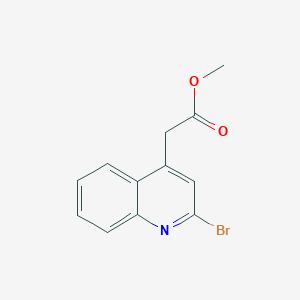

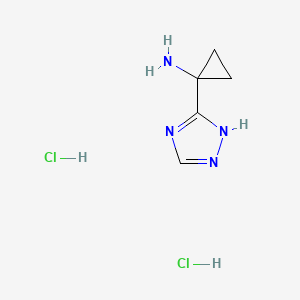

1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride” is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a significant heterocycle that exhibits broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of the compound were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed by studying the reactions of its derivatives. For instance, the 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various techniques. For instance, its InChI Code is "1S/C6H10N4.2ClH/c7-6(1-2-6)3-5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H" .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride, as part of 1,2,4-triazole derivatives, has been studied for its antimicrobial activities. Research by Bektaş et al. (2007) found that certain 1,2,4-triazole derivatives possess good or moderate activities against various microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).

Intramolecular Amination

Research by Skvorcova et al. (2017) explored the intramolecular amination of cyclopropylmethyl cation, which is relevant to compounds like 1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine. The study provides insights into the synthesis of related cyclobutane derivatives, contributing to the understanding of the chemical behavior of such compounds (Skvorcova et al., 2017).

Microwave-Assisted Synthesis

Tan et al. (2017) reported on the microwave-assisted synthesis of propanamides, using 5-amino-1,2,4-triazoles as a building block. This research highlights the utility of 1,2,4-triazole compounds in synthesizing structurally diverse compounds, underscoring their versatility in chemical synthesis (Tan et al., 2017).

Synthesis and Biological Activity

Noolvi et al. (2014) explored the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, which includes 1,2,4-triazole structures. Their research examined the antibacterial and cytotoxic properties of these compounds, contributing to our understanding of the biological activities of 1,2,4-triazole derivatives (Noolvi et al., 2014).

Photophysical Properties

Guo et al. (2021) described the synthesis of fully substituted 1H-1,2,4-triazol-3-amines, demonstrating their potential in organic and medicinal chemistry, as well as in optical materials. This study indicates the application of such compounds in diverse fields, including their photophysical properties (Guo et al., 2021).

Interaction with Metal Ions

Research by Aguiari et al. (1992) on Schiff bases, including those derived from triazole compounds, showed interactions with metal ions. This study provides insight into the use of 1,2,4-triazole derivatives in the field of coordination chemistry (Aguiari et al., 1992).

Luminescent Metal Organic Frameworks

Das and Mandal (2018) developed amine-decorated luminescent metal organic frameworks (MOFs) using triazine-based dicarboxylate ligands, which include triazole structures. Their research suggests applications in gas/vapor sorption and sensing of environmental pollutants (Das & Mandal, 2018).

Aerobic Oxidative Cycloaddition

Bai et al. (2015) demonstrated a synthetic approach for 1,2,3-triazoles, relevant to the study of 1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine derivatives. Their method facilitated the creation of disubstituted triazoles under metal-free and azide-free conditions, showcasing the synthetic versatility of triazole compounds (Bai et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-triazole scaffold have been reported to have a wide range of biological activities .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Pharmacokinetics

Compounds with a 1,2,4-triazole ring are known to improve pharmacokinetic properties .

Safety and Hazards

The safety information for “1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine;dihydrochloride” indicates that it has a GHS07 signal word “Warning” with hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c6-5(1-2-5)4-7-3-8-9-4;;/h3H,1-2,6H2,(H,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWNKDCPKYUKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=NN2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2966071.png)

![6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2966074.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid](/img/structure/B2966082.png)

![Methyl 3-[(4-Methoxyphenyl)amino]propanoate](/img/structure/B2966084.png)

![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2966085.png)

![(2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2966086.png)

![2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2966087.png)